molecular formula C14H22 B050539 3,11-Tetradecadiyne CAS No. 115756-75-7

3,11-Tetradecadiyne

Cat. No.: B050539
CAS No.: 115756-75-7
M. Wt: 190.32 g/mol
InChI Key: GWEORXAUXMNRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,11-Tetradecadiyne is an organic compound with the molecular formula C14H22. It is characterized by the presence of two triple bonds located at the third and eleventh positions of a fourteen-carbon chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,11-Tetradecadiyne can be synthesized through various methods. One common approach involves the coupling of terminal alkynes using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This method typically employs palladium catalysts, copper co-catalysts, and amine bases under inert atmospheric conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process requires stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3,11-Tetradecadiyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,11-Tetradecadiyne has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,11-Tetradecadiyne involves its interaction with molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

tetradeca-3,11-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEORXAUXMNRCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCCCCCCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474060
Record name 3,11-TETRADECADIYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115756-75-7
Record name 3,11-TETRADECADIYNE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,11-Tetradecadiyne
Reactant of Route 2
Reactant of Route 2
3,11-Tetradecadiyne
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,11-Tetradecadiyne
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,11-Tetradecadiyne
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,11-Tetradecadiyne
Reactant of Route 6
Reactant of Route 6
3,11-Tetradecadiyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.